An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylquinoxaline
An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethylquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,3-Dimethylquinoxaline is a heterocyclic aromatic organic compound belonging to the quinoxaline (B1680401) family. It is characterized by a quinoxaline core substituted with two methyl groups at the 2 and 3 positions.[1][2][3][4] This compound and its derivatives have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical scaffold.[5][6][7] This technical guide provides a comprehensive overview of the core chemical properties and structural features of 2,3-Dimethylquinoxaline, presenting key data in a structured format to support research and development activities.
Chemical Structure and Identification
The fundamental structure of 2,3-Dimethylquinoxaline consists of a benzene (B151609) ring fused to a pyrazine (B50134) ring, with methyl groups attached to the carbon atoms of the pyrazine ring.
| Identifier | Value |
| IUPAC Name | 2,3-dimethylquinoxaline[3][8][9] |
| CAS Number | 2379-55-7[1][5][8] |
| Molecular Formula | C₁₀H₁₀N₂[1][3][4][5][9] |
| SMILES | CC1=NC2=CC=CC=C2N=C1C[3][9] |
| InChI | InChI=1S/C10H10N2/c1-7-8(2)12-10-6-4-3-5-9(10)11-7/h3-6H,1-2H3[3][8][10] |
| InChIKey | FKHNZQFCDGOQGV-UHFFFAOYSA-N[3][8][9][10] |
Physicochemical Properties
A summary of the key physicochemical properties of 2,3-Dimethylquinoxaline is provided below, offering essential data for its handling, storage, and application in experimental settings.
| Property | Value | Source |
| Molecular Weight | 158.20 g/mol [1][3][4][11] | ChemicalBook, ResearchGate, PubChem, Guidechem |
| Appearance | Beige crystalline powder[1][2], Cream colored or brown powder[3] | ChemicalBook, PubChem |
| Melting Point | 104-108 °C[1][2] | ChemicalBook |
| Boiling Point | 130 °C / 1.5mmHg[1] | ChemicalBook |
| Solubility | Soluble in organic solvents like ethanol (B145695) and dichloromethane; limited solubility in water.[5] | CymitQuimica |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2,3-Dimethylquinoxaline.
| Spectroscopic Data | Key Features |
| ¹H NMR | Spectra available in CDCl₃.[10][12] |
| ¹³C NMR | Spectra available in CDCl₃.[3][13] |
| Infrared (IR) | Spectra available as KBr disc and nujol mull.[3][14] |
| Mass Spectrometry (MS) | Electron ionization mass spectra are available.[8][15] |
Experimental Protocols
The synthesis of 2,3-Dimethylquinoxaline and its derivatives is typically achieved through the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
General Synthesis of 2,3-Dimethylquinoxaline
This protocol describes a common method for the synthesis of 2,3-Dimethylquinoxaline.
Materials:
-
o-phenylenediamine
-
2,3-butanedione (diacetyl)
-
Ethanol or acetic acid (solvent)
-
Glacial acetic acid (catalyst, optional)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve o-phenylenediamine in a suitable solvent such as ethanol or acetic acid.
-
Addition of Dicarbonyl: To the stirred solution, add 2,3-butanedione. A catalytic amount of glacial acetic acid can be added if the reaction is slow.[16]
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated to reflux. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).[16][17]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The product can be isolated by precipitation with water followed by filtration.[17][18]
-
Purification: The crude product can be purified by recrystallization from a suitable solvent such as aqueous ethanol.[1][2] Steam distillation is another reported purification method.[1][19]
Logical Relationship of Synthesis
The following diagram illustrates the general synthetic pathway for 2,3-Dimethylquinoxaline.
Biological Activity
2,3-Dimethylquinoxaline has been investigated for its potential biological activities, notably exhibiting a broad spectrum of antifungal properties against various fungal species.[7][20][21] This makes it a compound of interest for the development of new antifungal agents. Studies have also explored its role in antimicrobial and anticancer applications, highlighting the therapeutic potential of the quinoxaline scaffold.[5][6][22]
Conclusion
2,3-Dimethylquinoxaline is a well-characterized compound with a straightforward synthetic route and a range of documented physicochemical and spectral properties. Its demonstrated biological activity, particularly its antifungal effects, positions it as a valuable scaffold for further research and development in medicinal chemistry. This guide provides a foundational repository of technical information to assist researchers in their exploration of this versatile molecule.
References
- 1. 2,3-DIMETHYLQUINOXALINE CAS#: 2379-55-7 [m.chemicalbook.com]
- 2. 2,3-DIMETHYLQUINOXALINE | 2379-55-7 [chemicalbook.com]
- 3. 2,3-Dimethylquinoxaline | C10H10N2 | CID 16925 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. CAS 2379-55-7: 2,3-Dimethylquinoxaline | CymitQuimica [cymitquimica.com]
- 6. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 7. benchchem.com [benchchem.com]
- 8. Quinoxaline, 2,3-dimethyl- [webbook.nist.gov]
- 9. 2,3-Dimethylquinoxaline, 97% 25 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 10. 2,3-DIMETHYLQUINOXALINE(2379-55-7) 1H NMR [m.chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. 2,3-DIMETHYLQUINOXALINE(2379-55-7) IR2 [m.chemicalbook.com]
- 15. Quinoxaline, 2,3-dimethyl- [webbook.nist.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. 2,3-DIMETHYLQUINOXALINE synthesis - chemicalbook [chemicalbook.com]
- 19. 2,3-Dimethylquinoxaline (2379-55-7) for sale [vulcanchem.com]
- 20. Antifungal Activity of 3-Hydrazinoquinoxaline-2-Thiol, a Novel Quinoxaline Derivative against Candida Species - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
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